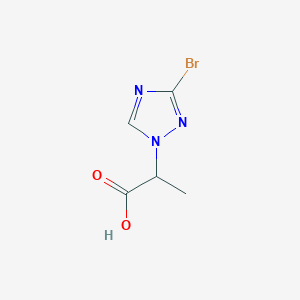

2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNNQUUYBYDIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Executive Summary

Target Molecule: 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid Molecular Formula: C₅H₆BrN₃O₂ Core Application: This compound serves as a critical bifunctional scaffold in medicinal chemistry. The carboxylic acid moiety allows for amide coupling (e.g., in peptidomimetics or fragment-based drug discovery), while the 3-bromo position on the triazole ring acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig).

Synthesis Strategy: The most robust and scalable route involves the regioselective

Retrosynthetic Analysis & Regioselectivity

The synthesis hinges on the formation of the

The 3-bromo-1,2,4-triazole scaffold exists in a tautomeric equilibrium. Deprotonation yields an ambident anion that can react at

-

Path A (

-Alkylation): Yields the desired 3-bromo isomer. This is generally favored sterically and electronically under mild basic conditions. -

Path B (

-Alkylation): Yields the 5-bromo isomer (renumbered according to IUPAC rules). This is a common impurity (10–20%). -

Path C (

-Alkylation): Rare with simple alkyl halides but possible under specific catalytic conditions.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the primary precursors and the potential regiochemical impurity.

Experimental Protocol

Phase 1: Regioselective Alkylation

Objective: Synthesize ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate. Rationale: Using the ethyl ester (rather than the free acid) prevents zwitterion formation and improves solubility in organic solvents, enhancing reaction kinetics and yield.

Reagents:

-

3-Bromo-1,2,4-triazole (1.0 equiv)

-

Ethyl 2-bromopropionate (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) - Anhydrous -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 3-bromo-1,2,4-triazole (10 mmol) and anhydrous

(20 mmol) in dry Acetonitrile (30 mL).-

Note: Acetonitrile is preferred over DMF for easier workup, though DMF increases reaction rate if the substrate is sluggish.

-

-

Addition: Cool the mixture to 0°C. Add Ethyl 2-bromopropionate (11 mmol) dropwise over 10 minutes.

-

Causality: Cooling minimizes exotherms and suppresses initial formation of the kinetically favored but thermodynamically less stable

isomer (though

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Checkpoint: The desired

-isomer typically runs lower (more polar) than the

-

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification (Critical): The crude residue will contain a mixture of

(major) and-

Purify via Flash Column Chromatography using a gradient of Hexane/Ethyl Acetate (starting 90:10

60:40). -

Validation: Confirm the isomer identity via NOESY NMR (interaction between the methine proton of the propanoate and the triazole C5-H proton confirms

substitution).

-

Phase 2: Ester Hydrolysis

Objective: Convert the ester to the free carboxylic acid.

Reagents:

-

Lithium Hydroxide (LiOH

H -

Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified ethyl ester (from Phase 1) in THF (10 mL per gram).

-

Saponification: Add a solution of LiOH in water. Stir at room temperature for 2–4 hours.

-

Note: LiOH is preferred over NaOH/KOH as it is milder and less likely to cause debromination or ring opening.

-

-

Acidification: Cool the reaction to 0°C. Carefully acidify to pH ~2–3 using 1M HCl.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, dry over

, and concentrate. -

Final Polish: Recrystallize from Ethanol/Hexane if necessary to remove trace impurities.

Data Summary & Process Logic

Reaction Workflow

Figure 2: Integrated process flow from starting material to isolated acid.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete alkylation or moisture in solvent. | Use anhydrous MeCN/DMF; add catalytic KI (Finkelstein condition) to accelerate alkylation. |

| High N2 Isomer | Reaction temperature too high or base too strong. | Lower temperature to 0°C initially; switch base to |

| Debromination | Hydrogenolysis during workup or harsh basic conditions. | Avoid Pd contamination; use LiOH instead of NaOH; keep temperature <40°C during hydrolysis. |

| Inseparable Isomers | Similar polarity of N1/N2 esters. | Switch solvent system to DCM/MeOH or Toluene/Acetone for chromatography. |

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6):

-

Triazole C5-H: Singlet around

8.5 – 9.0 ppm. (The N2 isomer typically shifts this proton upfield). -

Methine (CH): Quartet/Multiplet around

5.0 – 5.5 ppm (alpha to N and COOH). -

Methyl (CH3): Doublet around

1.6 – 1.8 ppm.

-

-

13C NMR:

-

Carbonyl: ~170 ppm.

-

C-Br: ~125-130 ppm.

-

C-H (Triazole): ~145-150 ppm.[2]

-

-

Mass Spectrometry:

-

Observe [M+H]+ and [M+H+2]+ (1:1 ratio) confirming the presence of one Bromine atom.

-

References

-

Regioselectivity in Triazole Alkylation

-

General Synthesis of Triazole Acids

- Title: Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions.

- Source: Organic Process Research & Development (via Amazon S3 PDF).

-

URL:[Link]

-

Triazole Scaffolds in Drug Discovery

- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Source: Frontiers in Pharmacology (2022).

-

URL:[Link]

-

Separation of Isomers

- Title: Separation of alkyl

- Source: Chemistry Stack Exchange (Grounding for practical separ

-

URL:[Link]

Sources

Spectroscopic Characterization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the expected spectroscopic data for the novel heterocyclic compound, 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, has been developed to support research and development in medicinal chemistry and drug discovery. This document provides an in-depth analysis of the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule, offering a predictive framework for its characterization.

The synthesis and study of novel triazole derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate and thorough spectroscopic analysis is the cornerstone of chemical synthesis, enabling unequivocal structure elucidation and purity assessment. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Key Features

2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid possesses a unique combination of a chiral center at the propanoic acid moiety, an aromatic and heteroatom-rich 1,2,4-triazole ring, and a bromine substituent. These features will give rise to a distinct set of signals in various spectroscopic analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the triazole ring, the bromine atom, and the carboxylic acid group.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

| COOH | 10.0 - 13.0 | Broad Singlet | N/A | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2] |

| Triazole-H | 8.0 - 8.5 | Singlet | N/A | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift. |

| CH | 4.5 - 5.0 | Quartet | ~7 | This methine proton is adjacent to the chiral center and coupled to the three protons of the methyl group. Its proximity to the electron-withdrawing triazole ring causes a significant downfield shift. |

| CH₃ | 1.8 - 2.2 | Doublet | ~7 | The methyl protons are coupled to the methine proton, resulting in a doublet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shift of the exchangeable COOH proton.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[3][4] |

| C-Br (Triazole) | 140 - 150 | The carbon atom in the triazole ring bonded to the electronegative bromine atom will be significantly deshielded. |

| C-H (Triazole) | 145 - 155 | The other carbon atom in the triazole ring will also be in an electron-deficient environment, resulting in a downfield shift. |

| CH | 50 - 60 | The methine carbon is attached to the nitrogen of the triazole ring and the carboxylic acid group, leading to a downfield shift. |

| CH₃ | 15 - 25 | The methyl carbon is in a typical aliphatic region of the spectrum. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.6 mL of a deuterated solvent is often preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: Use a 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to the solvent peaks.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 220/222 | The molecular ion peak with a proton adduct will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).[5] |

| [M-COOH]⁺ | 175/177 | Loss of the carboxylic acid group is a common fragmentation pathway. The isotopic pattern for bromine will be retained. |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and it is likely to produce the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution for bromine should be clearly visible.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Infrared (IR) Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is typically a very broad band due to strong hydrogen bonding.[2][6][7] |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | The carbonyl stretch is a characteristic and strong absorption.[2][6] |

| C=N (Triazole) | 1500 - 1600 | Medium | Stretching vibrations of the triazole ring.[1] |

| C-N (Triazole) | 1300 - 1400 | Medium | Stretching vibrations within the triazole ring.[1] |

| C-Br | 500 - 600 | Medium-Weak | The carbon-bromine stretching frequency appears in the fingerprint region. |

Experimental Protocol for Infrared Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.[8]

Visualizing Molecular Connectivity and Spectroscopic Correlations

The following diagrams illustrate the structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid and the expected correlations in its NMR spectra.

Caption: Molecular structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid.

Caption: Predicted ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) for key protons and carbons.

References

-

PubMed. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[9][10]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. [Link]

-

ResearchGate. One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. [Link]

- Jahan, B., et al. (2015). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of Spectroscopy, 2015, 1-5.

- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

-

Doc Brown's Chemistry. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST WebBook. Propanoic acid, 2-bromo-, ethyl ester. [Link]

-

NIST WebBook. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

PubChemLite. 3-(3-bromo-1h-1,2,4-triazol-1-yl)propanoic acid. [Link]

-

PubChem. 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid. [Link]

-

ResearchGate. Infrared spectral studies of propanoic acid in various solvents. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

-

NIST WebBook. Propanoic acid, 2-oxo-. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

PubChem. 1-Bromo-3-(1,2,4-triazol-1-yl)propan-2-ol. [Link]

-

University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

NIST WebBook. Propanoic acid, 2,3-dibromo-. [Link]

-

SpectraBase. Ethyl 3-bromopropionate - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. researchgate.net [researchgate.net]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0241126) [np-mrd.org]

- 10. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Triazole Scaffolds: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable chemical stability, synthetic accessibility, and capacity to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] This technical guide provides an in-depth exploration of the key and emerging therapeutic targets of triazole compounds, delving into their mechanisms of action across a spectrum of diseases. We will dissect the established roles of triazoles in antifungal and anticancer therapies, and explore their burgeoning potential in the treatment of neurodegenerative and inflammatory disorders. This guide is designed to be a practical resource, offering not only a comprehensive overview of the field but also detailed experimental protocols and quantitative data to empower researchers in their quest for novel therapeutics.

The Enduring Legacy of Triazoles in Antifungal Therapy: Targeting Ergosterol Biosynthesis

The most well-established therapeutic application of triazole compounds lies in their potent antifungal activity.[4][5] The primary molecular target for this class of drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals, providing a basis for selective toxicity.[8][9]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Triazole antifungals, such as fluconazole and itraconazole, function by coordinating the N4 atom of the triazole ring with the heme iron atom at the active site of CYP51.[6] This interaction competitively inhibits the enzyme, preventing the demethylation of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the integrity and fluidity of the fungal cell membrane, leading to growth arrest and cell death.[8]

Diagram 1: Simplified Ergosterol Biosynthesis Pathway and Inhibition by Triazoles

Caption: Inhibition of CYP51 by triazoles disrupts the ergosterol biosynthesis pathway.

Quantitative Analysis of CYP51 Inhibition

The potency of triazole antifungals is typically quantified by their half-maximal inhibitory concentration (IC50) against CYP51 or their minimum inhibitory concentration (MIC) against fungal strains.

Table 1: Inhibitory Activity of Selected Triazole Compounds against Fungal CYP51 and Pathogens

| Compound | Target | Fungal Species | IC50 (µM) | MIC (µg/mL) | Reference(s) |

| Fluconazole | CYP51 | Candida albicans | 0.4 - 0.6 | - | [10] |

| Itraconazole | CYP51A | Aspergillus fumigatus | 0.16 - 0.38 | - | [10] |

| Ravuconazole | - | Candida spp. | - | 0.025 - 0.78 | [10] |

| Imazalil | cCYP51 | Candida albicans | - | - | [11] |

| Epoxiconazole | cCYP51 | Candida albicans | - | - | [11] |

| Tebuconazole | cCYP51 | Candida albicans | - | - | [11] |

Experimental Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This protocol outlines a method for determining the IC50 of a test compound against purified fungal CYP51.[10][12]

Diagram 2: Workflow for In Vitro CYP51 Inhibition Assay

Caption: A generalized workflow for determining the IC50 of a CYP51 inhibitor.

Step-by-Step Methodology:

-

Expression and Purification of CYP51: Recombinantly express the target fungal CYP51 (e.g., from Candida albicans) in a suitable host system like E. coli. Purify the enzyme using affinity chromatography.[12]

-

Reconstitution of CYP51 Activity: Reconstitute the purified CYP51 with a cytochrome P450 reductase in a reaction buffer containing lipids to mimic the membrane environment.

-

Compound Preparation: Prepare a serial dilution of the triazole test compound in a suitable solvent (e.g., DMSO).

-

Enzyme Inhibition Assay:

-

In a microplate, combine the reconstituted CYP51 enzyme system with the test compound at various concentrations.

-

Add the substrate (lanosterol).

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a strong base or an organic solvent.[12]

-

-

Product Detection: Extract the sterols and analyze the conversion of lanosterol to its demethylated product using HPLC or GC-MS.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Triazoles in Oncology: A Multi-pronged Attack on Cancer

The versatility of the triazole scaffold has led to the development of numerous anticancer agents that target various hallmarks of cancer.[13][14] These compounds can act as kinase inhibitors, tubulin polymerization inhibitors, and modulators of other key signaling pathways.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Many cancers are driven by aberrant kinase signaling. Triazole derivatives have been successfully designed to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and others.[5][8]

Table 2: Inhibitory Activity of Selected Triazole-Based Kinase Inhibitors

| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Benzimidazole–triazole hybrid 25 | EGFR | - | 0.52 | [5] |

| Benzimidazole–triazole hybrid 26 | EGFR | - | 0.078 | [5] |

| Benzimidazole–triazole hybrid 27 | EGFR | - | 0.073 | [5] |

| Fused imidazole-imidazo[1,2-c][10][15][16]triazoles 13a | EGFR | - | 0.38 | [5] |

| Fused imidazole-imidazo[1,2-c][10][15][16]triazoles 13b | EGFR | - | 0.42 | [5] |

| Triazole-based quinazoline analogue | EGFR | - | 0.582 | [17] |

| Compound k5 | Tyrosine Kinase | A549 (Lung) | 4.4 | [8] |

| JNJ-7706621 analogue | Aurora-A Kinase | - | low to submicromolar | [18] |

| Pyrido[4,3-d]pyrimidine–triazole derivative 24 | EGFR | - | 0.24 | [6] |

| Pyrido[4,3-d]pyrimidine–triazole derivative 26 | EGFR | - | 0.25 | [6] |

| Quinoline-fused 1,2,3-triazole 35 | EGFR/HER2 | - | 0.12 / 0.34 | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a triazole compound against a specific kinase.[15][19]

Diagram 3: Workflow for In Vitro Kinase Assay

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

-

Compound Dilution: Serially dilute the test triazole compound in the assay buffer.

-

Kinase Reaction:

-

In a 96-well plate, add the kinase and the test compound at different concentrations.

-

Add the substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[19]

-

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of remaining ATP.[19]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[20]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[21] Certain triazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[22][23][24]

Table 3: Inhibitory Activity of Selected Triazole-Based Tubulin Polymerization Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference(s) |

| Compound 7i | - | - | 3.03 | [24] |

| Compound 25a | - | - | 2.1 | [22] |

| 1,2,4-triazole derivative 3a | A549 (Lung) | 0.054 | 1.67 | [22] |

| 1,2,4-triazole derivative 3b | A549 (Lung) | 0.048 | 1.00 | [22] |

| Compound 7 | Various | ~0.02 | 3.0 | [23] |

| Compound 9 | Various | ~0.02 | 5.6 | [23] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol details a spectrophotometric method to measure the effect of triazole compounds on tubulin polymerization.[21]

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP. Keep all reagents on ice.

-

Compound Preparation: Prepare dilutions of the test triazole compound in the polymerization buffer.

-

Polymerization Assay:

-

In a pre-chilled 96-well plate, add the test compound dilutions.

-

Add the tubulin/GTP mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[21]

-

-

Data Analysis: The rate of polymerization is determined from the increase in absorbance over time. Calculate the IC50 value as the concentration of the compound that inhibits the rate of polymerization by 50% compared to a control.[21]

Triazoles in Neurodegenerative Diseases: Targeting Cholinesterases and Beyond

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands.[25] The versatile triazole scaffold is well-suited for this purpose, with derivatives being developed to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine.[26][27]

Cholinesterase Inhibition: Restoring Neurotransmitter Levels

Inhibition of AChE and BChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Table 4: Inhibitory Activity of Selected Triazole-Based Cholinesterase Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Reference(s) |

| Compound 11o | AChE | 0.38 | [27] |

| THQ–triazole hybrid C | AChE | 0.18 | [28] |

| Hesperetin derivative 1 | BuChE | 3.08 | [26] |

| Quinoline conjugate 22 | hAChE | 114 | [26] |

| Quinoline conjugate 23 | hAChE | 109 | [26] |

| Triazole analog 10k | AChE | 0.031 (IC50), 0.0155 (Ki) | [25] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity.[4][29][30][31]

Diagram 4: Workflow for Ellman's Method

Caption: A generalized workflow for determining AChE inhibition using Ellman's method.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, AChE solution, and the test triazole compound at various concentrations.

-

Add DTNB to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm using a microplate reader.[4]

-

-

Data Analysis: The rate of the reaction is proportional to the increase in absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Emerging Targets and Future Directions

The therapeutic potential of triazole compounds continues to expand as new molecular targets are identified.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

RIPK1 is a key mediator of necroptosis and inflammation, and its inhibition is a promising strategy for treating a range of inflammatory and neurodegenerative diseases.[13][16] Novel fused triazole compounds are being developed as potent and selective RIPK1 inhibitors.[13][16][32][33][34]

Other Emerging Targets

The versatility of the triazole scaffold allows for its application in targeting a wide array of other biomolecules, including:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): A key immunomodulatory enzyme in cancer.

-

Xanthine oxidase (XO): An enzyme involved in gout.

-

Various G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

The triazole scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. Its continued exploration, guided by a deep understanding of its interactions with biological targets and aided by robust experimental methodologies, promises to yield even more innovative and effective treatments for a multitude of human diseases. This guide has provided a comprehensive overview of the current landscape and a practical toolkit for researchers to contribute to this exciting and impactful field.

References

-

In vitro NLK Kinase Assay. PMC. [Link]

-

Novel Fused Triazole Compounds as RIPK1 Inhibitors for Treating Neurodegenerative, Autoimmune, and Inflammatory Diseases. PMC. [Link]

-

Novel Fused Triazole Compounds as RIPK1 Inhibitors for Treating Neurodegenerative, Autoimmune, and Inflammatory Diseases. ACS Medicinal Chemistry Letters. [Link]

-

Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

-

in vitro kinase assay. Protocols.io. [Link]

-

Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. PMC. [Link]

-

Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors. Arabian Journal of Chemistry. [Link]

-

Ellman Esterase Assay Protocol. Scribd. [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

-

The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Online Press. [Link]

-

IC50 values of the 1,2,3-triazole compounds 2-5(a-f) for AChE inhibition, DPPH and SOD activities. ResearchGate. [Link]

-

1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]

-

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases. PubMed. [Link]

-

Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. [Link]

-

Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. ResearchGate. [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. [Link]

-

An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. MDPI. [Link]

-

Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Lig. ACS Publications. [Link]

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Publications. [Link]

-

Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI. [Link]

-

Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. ACS Publications. [Link]

-

PROTEIN KINASE C ASSAY KITS PROTOCOL. panvera.com. [Link]

-

Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents. Frontiers. [Link]

-

Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]

-

Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. PMC. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS. [Link]

-

Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Publications. [Link]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. PMC. [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. [Link]

-

Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14 alpha-demethylase (CYP51). PubMed. [Link]

-

Recent Researches in Triazole Compounds as Medicinal Drugs. Bentham Science. [Link]

-

CYP Inhibition Assay. Creative Bioarray. [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

-

Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. MDPI. [Link]

-

Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. PMC. [Link]

-

From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers. [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 6. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 7. Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14 alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents [frontiersin.org]

- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Fused Triazole Compounds as RIPK1 Inhibitors for Treating Neurodegenerative, Autoimmune, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

- 29. benchchem.com [benchchem.com]

- 30. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. japsonline.com [japsonline.com]

- 32. Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

Technical Guide: Discovery and Synthesis of Novel Triazole Derivatives

Strategic Scaffold Design: The Triazole Advantage

In modern medicinal chemistry, the triazole ring is not merely a linker; it is a non-classical bioisostere of the amide bond. Its planar electronic character, high dipole moment (~5 D for 1,2,3-triazoles), and hydrogen-bonding capabilities allow it to mimic peptide bonds while offering superior metabolic stability against proteases.

Rational Design & Isomer Selection

When designing novel derivatives, the choice between the 1,2,3-triazole and 1,2,4-triazole regioisomers dictates the pharmacological profile.

-

1,2,3-Triazoles (The "Click" Scaffold): Primarily used for fragment-based drug discovery (FBDD). The 1,4-disubstituted isomer (via CuAAC) mimics the trans-amide bond geometry, whereas the 1,5-disubstituted isomer (via RuAAC) mimics the cis-amide bond.

-

1,2,4-Triazoles (The Clinical Scaffold): Found in established antifungals (Fluconazole, Posaconazole). They possess a higher pKa and different metal-coordination properties, crucial for targeting metalloenzymes (e.g., CYP51).

The Discovery Pipeline

The following workflow illustrates the path from computational screening to wet-lab validation.

Figure 1: Integrated workflow for triazole-based drug discovery, emphasizing the feedback loop between biological data and computational refinement.

Execution: Synthetic Protocols

This section details self-validating protocols. The choice of catalyst and solvent is not arbitrary; it is driven by the need to stabilize the transition state and prevent byproduct formation.

The 1,2,3-Triazole: Regioselective Control[1][2][3][4]

Protocol A: 1,4-Disubstituted Triazoles (CuAAC)

Mechanism: The reaction proceeds via a copper(I) acetylide intermediate. The use of Sodium Ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of alkynes (Glaser coupling).

Reagents:

-

Terminal Alkyne (1.0 equiv)

-

Organic Azide (1.0 equiv)

-

Sodium Ascorbate (10-20 mol%)

-

Solvent: t-BuOH/H₂O (1:1 v/v) – Critical for solubilizing both organic reactants and inorganic salts.

Step-by-Step Methodology:

-

Dissolution: Dissolve the alkyne and azide in the t-BuOH/H₂O mixture. If the substrate is highly lipophilic, add THF (up to 20%).

-

Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (indicative of Cu(I)).

-

Reaction: Stir at room temperature for 6–12 hours.

-

Self-Validation (TLC): Monitor the disappearance of the azide. Safety Note: Azides are potentially explosive. Do not concentrate azide solutions to dryness.

-

Workup: Dilute with water. If the product precipitates, filter it (CuAAC products are often crystalline). If not, extract with EtOAc.

-

Purification: Silica gel chromatography.

Protocol B: 1,5-Disubstituted Triazoles (RuAAC)

Mechanism: Unlike Copper, Ruthenium involves an oxidative coupling of the azide and alkyne to form a ruthenacycle.[4][5] This dictates the 1,5-regioselectivity due to steric steering.

Reagents:

-

Catalyst: [Cp*RuCl(PPh₃)₂] (1-2 mol%)

-

Solvent: Dioxane or Toluene (Anhydrous)

Key Difference: This reaction requires heating (60–80°C) and inert atmosphere (N₂/Ar) to protect the catalyst.

The 1,2,4-Triazole: Modern Construction[10]

Traditional methods (Pellizzari) require harsh heat. The modern approach uses transition-metal catalysis for milder conditions.

Protocol C: Copper-Catalyzed Amidine-Nitrile Coupling

Reagents:

-

Amidine Hydrochloride (1.0 equiv)[10]

-

Nitrile (1.2 equiv)[10]

-

CuBr (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMSO

Methodology:

-

Combine amidine, nitrile, CuBr, and base in a sealed tube under air (oxidative coupling).

-

Heat to 100°C for 12 hours.

-

Mechanism: The copper facilitates the nucleophilic attack of the amidine on the nitrile, followed by an oxidative intramolecular cyclization.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. If the CuAAC reaction stalls, it is often due to the oxidation of Cu(I) back to Cu(II) by ambient oxygen, requiring more ascorbate.

Figure 2: The catalytic cycle of CuAAC. Note the formation of the Cu-Acetylide as the rate-determining entry point.

Structural Characterization & Data Analysis

A synthesized compound is only as good as its validation. Use the following metrics to confirm identity and purity.

NMR Diagnostics

The triazole ring protons provide distinct chemical shifts useful for rapid identification.

| Isomer Type | Key Proton Signal (¹H NMR) | Carbon Signal (¹³C NMR) | Diagnostic Feature |

| 1,4-Disubstituted (1,2,3) | C5: ~120 ppm, C4: ~147 ppm | Sharp singlet, highly deshielded due to ring current. | |

| 1,5-Disubstituted (1,2,3) | C4: ~133 ppm, C5: ~130 ppm | Generally shielded relative to 1,4-isomer. | |

| 1,2,4-Triazole | C3/C5: ~150-160 ppm | C=N stretch in IR (~1600 cm⁻¹) is also diagnostic. |

Biological Evaluation (Hit Confirmation)

For novel derivatives, a standard MTT assay (for anticancer) or MIC determination (for antimicrobial) is required.

-

Control: Always run the assay with a known standard (e.g., Fluconazole for antifungal, Doxorubicin for anticancer) and the neat triazole scaffold (unsubstituted) to rule out off-target toxicity of the ring itself.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[11] Journal of the American Chemical Society.[4]

-

Maddili, S. K., et al. (2018). Recent Advances in the Synthesis of 1,2,4-Triazoles. Royal Society of Chemistry Advances.

-

Zhou, C.H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[8][][13][14][15][16][17][18][19] Current Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 3. longdom.org [longdom.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. sciencedaily.com [sciencedaily.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. mdpi.com [mdpi.com]

- 19. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

Methodological & Application

Application Notes & Protocols: Evaluating Triazole Derivatives in Cancer Cell Lines

Introduction: The Prominence of Triazoles in Oncology Research

The field of medicinal chemistry is in a constant search for molecular scaffolds that are both synthetically accessible and biologically potent. Among these, the five-membered heterocyclic triazole ring system has emerged as a "privileged scaffold" due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1] Triazole derivatives, encompassing both 1,2,3- and 1,2,4-triazole isomers, exhibit a remarkable spectrum of biological activities, including antifungal, antiviral, and antibacterial properties.[1][2][3] However, it is their significant and varied anticancer potential that has captured the intense focus of researchers in drug discovery and development.[4][5][6]

The stability of the triazole nucleus to metabolic degradation, combined with its ability to engage in hydrogen bonding and other non-covalent interactions, allows it to effectively mimic other functional groups and bind to a wide range of biological targets.[1][7] This versatility has led to the development of numerous triazole-containing compounds that can induce cancer cell death through diverse and potent mechanisms.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the step-by-step protocols for evaluating novel triazole derivatives but also the scientific rationale behind these methodologies, ensuring a robust and well-validated approach to preclinical assessment in cancer cell lines.

The Mechanistic Landscape of Triazole Anticancer Activity

Triazole derivatives do not rely on a single mode of action. Their efficacy stems from their ability to interact with and disrupt multiple, often interconnected, cellular pathways that are critical for cancer cell survival and proliferation. Understanding these mechanisms is fundamental to designing rational screening strategies and interpreting experimental outcomes.

-

Enzyme Inhibition : Many triazoles function by targeting key enzymes that are overactive in cancer cells. This includes the inhibition of aromatase in hormone-dependent cancers, the disruption of microtubule dynamics by targeting tubulin, and the modulation of signaling cascades through the inhibition of various protein kinases and topoisomerases.[2][7]

-

Induction of Apoptosis : A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Triazole compounds have been shown to initiate apoptosis through both intrinsic and extrinsic pathways.[8] Key mechanisms include modulating the balance of pro- and anti-apoptotic proteins in the Bcl-2 family and activating the p53 tumor suppressor pathway.[9][10]

-

Cell Cycle Arrest : Cancer is characterized by uncontrolled cell division. Many potent triazole derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M.[11][12][13][14][15] This prevents the cell from progressing through division and can ultimately lead to apoptosis.

-

Induction of DNA Damage : Some triazole derivatives, particularly those with planar structures, can intercalate into the DNA of cancer cells.[16] This action can disrupt DNA replication and repair, leading to the accumulation of DNA damage and triggering cell death pathways.[16][17]

Caption: Key anticancer mechanisms of action for triazole derivatives.

Experimental Workflow for Evaluating Triazole Derivatives

A systematic, multi-step approach is essential for the in vitro evaluation of novel compounds. The workflow begins with a broad screening to assess general cytotoxicity and identify potent candidates, followed by more detailed mechanistic assays to understand how these candidates work.

Caption: A systematic workflow for the in vitro screening of triazole derivatives.

Part 1: Primary Screening - The MTT Cell Viability Assay

Scientific Principle

The first step in evaluating a new compound is to determine its cytotoxic or anti-proliferative effect. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of the triazole derivative on cell viability and calculate the half-maximal inhibitory concentration (IC50) - the concentration of the drug required to inhibit cell growth by 50%.

Detailed Protocol: MTT Assay

-

Cell Plating:

-

Harvest cancer cells during their logarithmic growth phase.

-

Perform a cell count (e.g., using a hemocytometer and trypan blue exclusion) to determine cell viability and concentration.

-

Dilute the cell suspension to a final concentration that will result in 5,000-10,000 cells per well in a 96-well plate.[19] The optimal seeding density should be determined empirically for each cell line to ensure cells are still in the exponential growth phase at the end of the assay.

-

Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.[20]

-

-

Compound Treatment:

-

Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the compound in complete culture medium to achieve a range of final concentrations for testing. It is crucial to ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells (typically <0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the triazole derivative. For the negative control wells, add medium with the vehicle solvent at the same final concentration.

-

Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]

-

Return the plate to the incubator for 2-4 hours. During this time, only viable cells will convert the MTT into purple formazan crystals. The incubation time may need optimization depending on the cell line's metabolic rate.

-

-

Formazan Solubilization and Absorbance Reading:

-

After incubation, carefully add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]

-

Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Data Presentation: IC50 Values

Summarize the results in a clear, tabular format for easy comparison of compound potency across different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) after 48h |

| Triazole-A | MCF-7 (Breast) | 5.8[2] |

| Triazole-A | HCT-116 (Colon) | 1.26[2] |

| Triazole-A | HepG2 (Liver) | 7.5 |

| Triazole-B | A549 (Lung) | 21.25[11] |

| Triazole-B | HT-1080 (Fibrosarcoma) | 15.13[11] |

| Doxorubicin (Control) | MCF-7 (Breast) | ~0.5 |

Part 2: Mechanistic Study - Apoptosis Analysis by Annexin V/PI Staining

Scientific Principle

Once a compound shows potent cytotoxicity, the next logical step is to determine if it induces apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[21] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[22] Propidium Iodide is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[22] By using both stains, we can distinguish the different cell populations.

Detailed Protocol: Annexin V/PI Staining

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the triazole derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

-

After incubation, collect both the floating cells (from the culture medium) and the adherent cells (by gentle trypsinization). This is critical as apoptotic cells often detach.[21]

-

Combine the floating and adherent cells from each sample and wash twice with cold 1x PBS by centrifuging at 300 x g for 5 minutes.[21][23]

-

-

Cell Staining:

-

Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V (or another fluorophore like APC or PE).

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Just prior to analysis, add 5 µL of Propidium Iodide (PI) staining solution (typically 50-100 µg/mL). Do not wash the cells after adding PI.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately (within 1 hour) on a flow cytometer.

-

Set up appropriate compensation controls to correct for spectral overlap between the fluorophores (e.g., FITC and PI).

-

Collect at least 10,000 events per sample.

-

Analyze the data using appropriate software. The results are typically displayed as a dot plot with four quadrants:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

-

-

Part 3: Mechanistic Study - Cell Cycle Analysis

Scientific Principle

To determine if a triazole derivative's anti-proliferative effect is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the standard method.[24] PI is a fluorescent dye that binds stoichiometrically to the major groove of double-stranded DNA.[23] The fluorescence intensity emitted is therefore directly proportional to the amount of DNA in a cell. This allows for the discrimination of cell populations in different phases of the cell cycle:

-

G0/G1 phase: Cells have a normal (2N) DNA content.

-

S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

-

G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.

Detailed Protocol: Cell Cycle Analysis with PI Staining

-

Cell Treatment and Harvesting:

-

Seed and treat cells with the triazole derivative as described for the apoptosis assay.

-

Harvest the cells (both floating and adherent) and wash once with 1x PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet (approx. 1 x 10^6 cells) in 400 µL of cold 1x PBS.

-

While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise.[25][26] This dropwise addition is crucial to prevent cell clumping.

-

Incubate the cells for at least 30 minutes on ice or at 4°C.[26] Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.[25]

-

-

Cell Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet them, as ethanol-fixed cells are more buoyant.[26]

-

Carefully discard the supernatant and wash the cell pellet twice with 1x PBS.[25]

-

Resuspend the cell pellet in a staining solution containing PI and RNase A. To prepare, add 50 µL of RNase A solution (100 µg/mL) to the pellet, followed by 400 µL of PI solution (50 µg/mL).[25][26] RNase A is essential to degrade any RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA signal.[23]

-

Incubate for 10-30 minutes at room temperature, protected from light.[25]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, ensuring the instrument is set to read PI fluorescence on a linear scale.[26]

-

Collect at least 10,000 events per sample, using a low flow rate to improve resolution.[25]

-

Use gating strategies to exclude doublets and cell aggregates.

-

The resulting data is displayed as a histogram of cell count versus DNA content (fluorescence intensity). Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

-

Conclusion and Future Perspectives

The evaluation of triazole derivatives in cancer cell lines is a foundational step in the journey of anticancer drug discovery. The protocols detailed in this guide, from initial cytotoxicity screening with the MTT assay to in-depth mechanistic studies of apoptosis and cell cycle arrest, provide a robust framework for this process. By combining these quantitative assays with a strong understanding of the underlying biological principles, researchers can effectively identify and characterize novel triazole compounds with therapeutic potential.

Future research will likely focus on the development of hybrid triazole molecules that combine the triazole scaffold with other known pharmacophores to create multi-targeted agents, potentially overcoming drug resistance and reducing side effects.[10][12][17] The continued application of these fundamental cell-based assays will remain critical in validating the efficacy of these next-generation anticancer compounds.

References

- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016, April 1). Bentham Science.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). MDPI.

- A comprehensive review on triazoles as anticancer agents. (2024, September 13). DergiPark.

- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL.

- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.

- Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics.

- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). PMC.

- Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. (2006, January 1). TÜBİTAK Academic Journals.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.

- DNA Cell Cycle Analysis with PI. (n.d.).

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol.

- Recent Progress on Apoptotic Activity of Triazoles. (2021, December 1). Bentham Science Publishers.

- Bis-triazole-containing Compounds with Anticancer Potential: A Short Review. (n.d.). PubMed.

- Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. (2023, July 15). PubMed.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). PMC.

- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). Pharmaceutical Journal.

- Acenaphthotriazine Thio-triazole Derivatives as Anti-cancer Agents Triggering Cell Cycle Arrest in Breast Cancer Cells. (2023, June 1). Bentham Science Publishers.

- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.

- Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. (2024, November 18). MDPI.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore.

- Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. (2025, May 19). MDPI.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). PMC.

- Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020, October 12). PubMed.

- New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents. (n.d.). PMC.

- mechanism of action of 1,2,4-triazole-based compounds. (n.d.). Benchchem.

- Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2023, December 11). Bentham Science Publisher.

- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022, November 1). Bentham Science Publishers.

- MTT assay protocol. (n.d.). Abcam.

- Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio.

- MTT Cell Proliferation Assay. (n.d.). ATCC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. mdpi.com [mdpi.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. mdpi.com [mdpi.com]

- 17. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. atcc.org [atcc.org]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. vet.cornell.edu [vet.cornell.edu]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 26. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols for Efficacy Testing of Bromo-Triazole Compounds

Introduction

The 1,2,4-triazole and 1,2,3-triazole scaffolds are foundational structures in medicinal chemistry, recognized for their presence in a wide array of pharmacologically active compounds.[1][2][3] The introduction of a bromine atom to the triazole ring can significantly modulate the compound's physicochemical properties and biological activity, making bromo-triazole derivatives a compelling area of research for novel therapeutic agents.[4][5][6] These compounds have demonstrated a broad spectrum of potential applications, including anticancer, antifungal, antimicrobial, and anti-inflammatory activities.[1][3][4][7]

This guide provides a comprehensive framework for the preclinical in vitro and in vivo evaluation of bromo-triazole compounds. As a Senior Application Scientist, the following protocols and experimental designs are synthesized from field-proven methodologies to ensure scientific integrity and generate robust, reproducible data for drug development professionals.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluating a novel bromo-triazole compound involves a battery of in vitro assays to determine its cytotoxic or inhibitory potential and to elucidate its mechanism of action.[8][9][10][11]

Foundational Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] It is a crucial first step to determine the concentration range at which the bromo-triazole compound exhibits biological activity.[8]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12] The concentration of the formazan, which is soluble in an appropriate solvent, is directly proportional to the number of viable cells.[14]

Experimental Protocol: MTT Assay [12][14][15][16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the bromo-triazole compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12][13]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Delving into the Mechanism of Cell Death: Apoptosis Assays

Should the bromo-triazole compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death).

This flow cytometry-based assay is a widely used method for the detection of early and late-stage apoptosis.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]

Experimental Protocol: Annexin V-FITC/PI Staining [17][18][19][20][21]

-

Cell Treatment: Treat cells with the bromo-triazole compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key effector caspases.

Principle: The Caspase-Glo® 3/7 assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[22] Cleavage of this substrate by active caspases-3 and -7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[22][23][24]

Experimental Protocol: Caspase-Glo 3/7 Assay [22][25][26]

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the bromo-triazole compound at various concentrations.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by orbital shaking and incubate at room temperature for 30 minutes to 3 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the in vitro evaluation of bromo-triazole compounds.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of the bromo-triazole compound must be evaluated in a living organism to understand its therapeutic potential in a more complex biological system.[9]

Anticancer Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for the preclinical assessment of anticancer drug candidates.[27][28][29]

Principle: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a physiological context. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often providing a more clinically relevant representation of human tumors.[30]

Experimental Protocol: Subcutaneous Xenograft Model [27][31]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

-